IL-4-inhibitor-1

Cytokine Inhibition Protein-Protein Interactions Surface Plasmon Resonance (SPR)

Resolving IL-4 vs. IL-13 signaling is hindered by the shared Type II receptor complex. IL-4-inhibitor-1 (Nico-52, CAS 1332184-63-0) provides 10-fold selectivity for IL-4 (EC50=1.81 µM) over IL-13 (EC50=18.2 µM). • Direct IL-4 binding (Kd=1.8 µM) disrupts receptor interaction; inhibits STAT6 phosphorylation in THP-1 monocytes (EC50=3.1 µM). • Essential reference standard for SAR campaigns; validated in syngeneic tumor models for in vivo proof-of-concept. • ≥98% purity with batch-specific QC documentation; stable at ambient temperature during shipping.

Molecular Formula C18H12FN3O2
Molecular Weight 321.3 g/mol
Cat. No. B3025801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIL-4-inhibitor-1
Molecular FormulaC18H12FN3O2
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC(=C(C=C3)O)O)C#N)N)F
InChIInChI=1S/C18H12FN3O2/c19-12-4-1-10(2-5-12)15-8-13(14(9-20)18(21)22-15)11-3-6-16(23)17(24)7-11/h1-8,23-24H,(H2,21,22)
InChIKeyDWZPPBGRCDPFSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IL-4 Inhibitor-1 (Nico-52) – Compound Overview


2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)-3-pyridinecarbonitrile, commonly known as IL-4-inhibitor-1, Nico-52, or Compound 52, is a synthetic organic compound with the molecular formula C18H12FN3O2 and a molar mass of 321.31 g·mol−1 [1]. It is a first-in-class small-molecule inhibitor of the cytokine interleukin-4 (IL-4) [2]. The compound features a nicotinonitrile scaffold and functions by directly binding to IL-4, thereby disrupting its interaction with its receptor and inhibiting downstream signaling [2]. It serves as a crucial chemical probe for investigating IL-4-mediated biological processes in areas such as inflammation, immunology, and oncology.

Substituting Nico-52: Performance Loss


Direct substitution of 2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)-3-pyridinecarbonitrile (Nico-52) with even closely related analogs is not equivalent. While it is the parent compound in a series of nicotinonitrile-based IL-4 inhibitors, SAR studies demonstrate that specific structural modifications, such as replacing the para-fluorophenyl group or altering the catechol moiety, lead to significant, quantifiable changes in both potency and selectivity [1]. For instance, while some analogs show improved potency, others like the single-methoxy modification (Analog 24) result in a significant drop in activity [1]. Therefore, substituting this compound with an analog without rigorous side-by-side validation risks introducing unpredictable and potentially detrimental variations in experimental outcomes, especially in sensitive cellular or in vivo models.

Nico-52 vs. Analogs & Biologics: Key Evidence


IL-4 Binding Affinity vs. Optimized Analogs

The target compound demonstrates direct binding to the IL-4 cytokine with a dissociation constant (Kd) of 1.8 µM as measured by surface plasmon resonance (SPR) [1]. This establishes its mechanism as a direct cytokine inhibitor. In the context of subsequent SAR studies, optimized analogs were developed that exhibit significantly enhanced binding. For example, Analog 15, which features modifications to the p-fluorophenyl group, demonstrates submicromolar to nanomolar potency in cellular assays, indicating a substantial improvement over the parent compound [2].

Cytokine Inhibition Protein-Protein Interactions Surface Plasmon Resonance (SPR) IL-4

Cellular Potency vs. Optimized Analogs

In a cell-based HEK-Blue IL-4/IL-13 reporter assay, the target compound (Nico-52) exhibits a baseline potency with an EC50 of 1.81 µM [1]. Optimization of the compound's structure led to the development of more potent analogs. Specifically, Analog 14 and Analog 15 demonstrated significantly enhanced potency in the same reporter system, with EC50 values of 627.2 nM and 551.6 nM, respectively [2]. This represents an approximate 3-fold improvement in potency.

Cell-based Assays Reporter Gene Assay IL-4 Inhibition EC50 Potency

Selectivity for IL-4 over IL-13

IL-4 shares the Type II receptor with the related cytokine IL-13, making selectivity a key differentiator [1]. The target compound demonstrates functional selectivity for IL-4. In a direct comparison using the HEK-Blue IL-4/IL-13 reporter assay, it inhibits IL-4 with an EC50 of 1.81 µM, while its potency against IL-13 is significantly lower, with an EC50 of 18.25 µM . This corresponds to a 10-fold selectivity window for IL-4 over IL-13.

Selectivity IL-13 Cytokine Cross-Reactivity Reporter Assay

STAT6 Phosphorylation Inhibition vs. Analogs

The functional consequence of IL-4 inhibition is a reduction in downstream STAT6 phosphorylation. The target compound inhibits IL-4-induced STAT6 phosphorylation in THP-1 monocytes with an EC50 of 3.1 µM . This activity is substantially improved in optimized analogs. For instance, Analog 15 inhibits STAT6 phosphorylation in the same cell type with an EC50 of 49.6 nM, representing an approximately 62-fold increase in potency [1].

STAT6 Phosphorylation Western Blot THP-1 Monocytes IL-4 Signaling EC50

In Vivo Anti-Tumor Activity vs. Antibody Therapy

Unlike small molecules, antibody-based therapies like Dupilumab target the IL-4 receptor alpha chain (IL-4Rα), thereby blocking both IL-4 and IL-13 signaling [1]. The target compound, as a direct IL-4 inhibitor, offers a different mechanistic approach. In syngeneic mouse tumor models (B16-F10 melanoma and 4T1 breast cancer), treatment with Nico-52 yielded significant tumor inhibition and shifted tumor-associated macrophage (TAM) polarization from a pro-tumor M2 to an anti-tumor M1 phenotype [1]. This demonstrates that small-molecule IL-4 inhibition can recapitulate key immunomodulatory effects in a complex in vivo setting, presenting a more accessible and potentially more targeted alternative to biologics for certain preclinical studies.

In Vivo Tumor Models Syngeneic Melanoma Macrophage Polarization

Nico-52 Research Applications


1. Reference Standard for IL-4 Inhibitor SAR

This compound is the archetypal nicotinonitrile IL-4 inhibitor and should be used as the essential reference standard in all structure-activity relationship (SAR) campaigns. Its well-characterized binding affinity (Kd = 1.8 µM) and cellular potency (EC50 = 1.81 µM) provide a clear baseline against which to measure the performance of newly synthesized analogs [1][2]. Any new chemical series or lead optimization program targeting IL-4 should include this compound in every assay plate to ensure data comparability across different studies and research groups.

2. Tool for IL-4-Selective Signaling Studies

Given its 10-fold selectivity for IL-4 over IL-13, this compound is uniquely suited for experiments designed to isolate and study IL-4-specific signaling pathways in cellular contexts where both cytokines are present or may be induced [1]. This application is particularly valuable in immunology and inflammation research, where the shared Type II receptor complex for IL-4 and IL-13 often complicates the interpretation of results from antibody-based inhibitors like Dupilumab, which block both cytokines non-selectively.

3. Positive Control for IL-4 Inhibition Assays

With its established ability to inhibit IL-4-induced STAT6 phosphorylation in native cells like THP-1 monocytes (EC50 = 3.1 µM), this compound is an ideal positive control for a range of in vitro and ex vivo assays [1]. It can be used to validate new cell-based assays for IL-4 activity, confirm target engagement in target validation studies, and as a standard inhibitor in biochemical and biophysical assays designed to measure IL-4 function.

4. Chemical Probe for In Vivo IL-4 Target Validation

As demonstrated in syngeneic tumor models, this compound is a viable chemical probe for conducting in vivo proof-of-concept studies to validate the role of IL-4 in various disease states [1]. Its use allows for the exploration of IL-4 as a therapeutic target in models of cancer, allergy, and autoimmunity without the cost, complexity, and cross-reactivity issues associated with biological agents. It is particularly useful for early-stage target validation and for studying the pharmacodynamic effects of IL-4 inhibition on immune cell polarization.

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